molecular formula C10H12N2 B1521248 1-ethyl-6-methyl-1H-1,3-benzodiazole CAS No. 26530-88-1

1-ethyl-6-methyl-1H-1,3-benzodiazole

Cat. No. B1521248
CAS RN: 26530-88-1
M. Wt: 160.22 g/mol
InChI Key: NSQUUOVCOIMGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-methyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H12N2. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of 1-ethyl-6-methyl-1H-1,3-benzodiazole consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis and investigation of benzimidazole derivatives have shown potential antineoplastic and antifilarial activities. These compounds demonstrated significant growth inhibition in certain cell lines and showed notable antifilarial activity against various adult worms in experimentally infected models, indicating their potential as therapeutic agents for cancer and filarial infections (S. Ram et al., 1992).
  • Benzothiazole and benzimidazole derivatives have been synthesized and evaluated for their immunomodulatory and anticancer activities. Some of these compounds showed significant inhibition of nitric oxide generation from macrophage cells and displayed cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting their potential use in cancer therapy (H. Abdel‐Aziz et al., 2009).
  • A series of benzimidazole-based Schiff base copper(II) complexes have been synthesized and characterized. These complexes bind effectively to calf thymus DNA and exhibit substantial in vitro cytotoxic effect against various human cancer cell lines, indicating their potential as DNA-targeting anticancer agents (Anup Paul et al., 2015).

Environmental Fate and Biodegradation

  • The aerobic biological degradation mechanisms of benzotriazoles, which are widespread environmental micropollutants, have been investigated. These studies provide insights into the environmental fate of benzotriazoles and suggest pathways for their removal from the environment, indicating the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Sebastian Huntscha et al., 2014).

properties

IUPAC Name

1-ethyl-6-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQUUOVCOIMGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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